molecular formula C8H5F3N2S2 B13649418 4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine

4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine

Cat. No.: B13649418
M. Wt: 250.3 g/mol
InChI Key: JNCORLVXQSKXMT-UHFFFAOYSA-N
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Description

4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H5F3N2S2. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The compound features a trifluoromethylthio group attached to a benzo[d]thiazol-2-amine scaffold, making it a unique and potentially valuable molecule in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine typically involves the incorporation of the trifluoromethylthio group into the benzo[d]thiazol-2-amine scaffold. One reported method involves the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions to afford the desired product in moderate to good yields . Another approach includes the use of trifluoromethylthiolation reagents to introduce the trifluoromethylthio group onto the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The thiazole ring can participate in various biochemical interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C8H5F3N2S2

Molecular Weight

250.3 g/mol

IUPAC Name

4-(trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H5F3N2S2/c9-8(10,11)15-5-3-1-2-4-6(5)13-7(12)14-4/h1-3H,(H2,12,13)

InChI Key

JNCORLVXQSKXMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)N=C(S2)N

Origin of Product

United States

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